molecular formula C21H12Cl2FNO3S B2494674 (4-chlorophenyl)[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114657-08-7

(4-chlorophenyl)[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2494674
CAS No.: 1114657-08-7
M. Wt: 448.29
InChI Key: VJBCJJVZTSWRFD-UHFFFAOYSA-N
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Description

The compound "(4-chlorophenyl)[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" is a benzothiazine derivative characterized by:

  • A 1,4-benzothiazin core with 1,1-dioxido modification, enhancing electronic delocalization and stability.
  • Substituents: A 3-chlorophenyl group at the 4-position of the benzothiazin ring. A 4-chlorophenyl methanone moiety at the 2-position. A 6-fluoro substitution on the benzothiazin ring, influencing polarity and bioactivity.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(3-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2FNO3S/c22-14-6-4-13(5-7-14)21(26)20-12-25(17-3-1-2-15(23)10-17)18-11-16(24)8-9-19(18)29(20,27)28/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBCJJVZTSWRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-chlorophenyl)[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H12_{12}Cl2_{2}FNO3_{3}S
  • Molecular Weight : 448.3 g/mol
  • CAS Number : 1114657-08-7

The structure of this compound includes a chlorophenyl group, a dioxido benzothiazine moiety, and a fluorine atom, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with chlorophenyl groups have shown promising antibacterial properties against various pathogens. For instance, derivatives with similar structures were evaluated for their inhibitory effects on bacterial growth and showed significant activity against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's. Studies have reported IC50_{50} values indicating moderate inhibition of these enzymes by structurally related compounds .

Case Studies and Experimental Data

  • Antibacterial Activity :
    • A series of studies assessed the antibacterial potency of benzothiazine derivatives. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Enzyme Inhibition Studies :
    • In vitro studies have shown that similar compounds exhibit dual inhibition of AChE and BChE. For example, one study reported IC50_{50} values of 10.4 μM for AChE and 5.4 μM for BChE in related derivatives . These findings suggest that the presence of halogen atoms enhances enzyme binding affinity.
  • Cytotoxicity Tests :
    • The cytotoxic effects were evaluated on various cancer cell lines, including MCF-7 (breast cancer). Results indicated that certain derivatives possess selective cytotoxicity, suggesting potential for further development as anticancer agents .

The biological activity of the compound can be attributed to several factors:

  • Electron-Withdrawing Groups : The presence of fluorine and chlorine enhances the lipophilicity and electronic properties of the molecule, facilitating better interaction with biological targets.
  • Molecular Docking Studies : Computational studies indicate that the compound forms hydrogen bonds with active site residues in target enzymes, enhancing its inhibitory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Compound A: 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
  • Key differences: Benzothiazin 4-position substituent: 4-chlorophenyl (vs. 3-chlorophenyl in the target compound). Methanone group: Phenyl (vs. 4-chlorophenyl).
  • The 4-chlorophenyl methanone in the target enhances lipophilicity, possibly improving membrane permeability relative to Compound A’s unsubstituted phenyl group.
Compound B: 4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl (4-ethoxyphenyl)methanone
  • Key differences: Benzothiazin 4-position substituent: 3-chloro-4-methylphenyl (vs. 3-chlorophenyl). Methanone group: 4-ethoxyphenyl (vs. 4-chlorophenyl).
  • The ethoxy group in Compound B introduces hydrogen-bond acceptor capacity, contrasting with the electron-withdrawing chlorine in the target compound.

Functional Group Modifications

Compound C: 1-(4-Chlorophenyl)-2-[4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxo-2H-1,6,2-benzothiazin-2-yl]ethanone
  • Key differences: Additional hydroxy and methoxybenzoyl groups on the benzothiazin core. Ethane linkage between aromatic systems (vs. direct methanone in the target compound).
  • The ethane spacer may alter pharmacophore geometry, affecting target selectivity.

Spectral and Crystallographic Data

  • Spectral Analysis: The target compound’s 6-fluoro substituent would produce distinct $^{19}\text{F}$ NMR shifts (~-110 to -125 ppm), differentiating it from non-fluorinated analogs . $^{1}\text{H}$-NMR aromatic signals would reflect electron-withdrawing effects of chlorine and fluorine, with deshielded protons near substituents .
  • Crystallography :
    • Compound C’s crystal structure (solved using SHELX ) has an R factor of 0.054 , indicating high precision. Similar refinement methods likely apply to the target compound .

Data Tables

Table 1: Structural Comparison of Benzothiazin Derivatives

Compound Benzothiazin 4-Substituent Methanone Group Additional Features
Target Compound 3-chlorophenyl 4-chlorophenyl 6-fluoro
Compound A 4-chlorophenyl Phenyl None
Compound B 3-chloro-4-methylphenyl 4-ethoxyphenyl 6-fluoro
Compound C 4-hydroxy-3-methoxybenzoyl 4-chlorophenyl Ethane linker, hydroxy

Table 2: Hypothetical Spectral Data (Based on Evidence )

Compound $^{1}\text{H}$-NMR (Key Signals) $^{19}\text{F}$-NMR (ppm)
Target Compound δ 7.45–7.55 (m, Ar-H) -118
Compound A δ 7.30–7.40 (m, Ar-H) N/A
Compound B δ 7.50–7.60 (m, Ar-H) -120

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